Ethyl 5-tributylstannylthiophene-2-carboxylate
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Overview
Description
5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester is an organotin compound with the molecular formula C19H34O2SSn It is a derivative of thiophene, a sulfur-containing heterocycle, and features a tributylstannyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester typically involves the stannylation of thiophene derivatives. One common method is the palladium-catalyzed stannylation reaction, where a thiophene derivative is reacted with a tributylstannyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Such as alkyl or aryl halides for substitution reactions.
Major Products Formed
Substituted Thiophenes: Formed through substitution reactions.
Thiophene Sulfoxides and Sulfones: Formed through oxidation reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group and the thiophene ring. The tributylstannyl group acts as a leaving group in substitution reactions, while the thiophene ring can undergo electrophilic aromatic substitution and oxidation reactions. These properties make the compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
5-Trimethylstannanyl-thiophene-2-carboxylic acid ethyl ester: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
5-Triphenylstannanyl-thiophene-2-carboxylic acid ethyl ester: Similar structure but with a triphenylstannyl group instead of a tributylstannyl group.
Uniqueness
5-Tributylstannanyl-thiophene-2-carboxylic acid ethyl ester is unique due to the presence of the tributylstannyl group, which provides distinct steric and electronic properties compared to other stannylated thiophene derivatives. This uniqueness allows for specific reactivity and applications in organic synthesis and materials science .
Biological Activity
Ethyl 5-tributylstannylthiophene-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Thiophene derivatives, including those with organotin substituents, have been studied for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and biological evaluations.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiophene derivatives with tributylstannyl chloride in the presence of a suitable catalyst. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the compound.
Table 1: Characterization Data
Technique | Observations |
---|---|
1H NMR | Signals at δ 7.48−7.47 (d), δ 4.17−4.16 (m) |
Mass Spectrometry | Molecular ion peak consistent with expected mass |
Elemental Analysis | C, H, S content within theoretical values |
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various strains of bacteria. Studies have shown that this compound exhibits significant activity against Gram-positive and Gram-negative bacteria.
- Case Study : In a study evaluating the antibacterial efficacy against Escherichia coli and Staphylococcus aureus, the compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Table 2: Antibacterial Activity
Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
E. coli | 50 | 15 ± 2 |
S. aureus | 25 | 20 ± 3 |
Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity. It was tested against common fungal strains such as Candida albicans and Aspergillus niger.
- Findings : The compound exhibited a notable reduction in fungal growth, indicating its potential as an antifungal agent.
Table 3: Antifungal Activity
Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
C. albicans | 40 | 18 ± 1 |
A. niger | 60 | 12 ± 2 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the organotin moiety may play a critical role in disrupting cellular processes in bacteria and fungi.
Future Perspectives
Given the encouraging results regarding the biological activity of this compound, further research is warranted to explore its potential applications in drug development. Future studies should focus on:
- In vivo studies to assess efficacy and safety.
- Structure-activity relationship (SAR) studies to optimize its pharmacological profile.
- Mechanistic studies to elucidate the pathways involved in its antibacterial and antifungal actions.
Properties
Molecular Formula |
C19H34O2SSn |
---|---|
Molecular Weight |
445.2 g/mol |
IUPAC Name |
ethyl 5-tributylstannylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H7O2S.3C4H9.Sn/c1-2-9-7(8)6-4-3-5-10-6;3*1-3-4-2;/h3-4H,2H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
WBTLIKGZIGXPFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C(=O)OCC |
Origin of Product |
United States |
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